2-Chloro-5-methyl-pyridine-3-sulfonic acid amide

Vue d'ensemble

Description

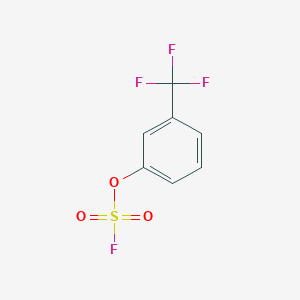

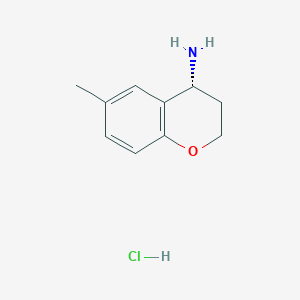

2-Chloro-5-methyl-pyridine-3-sulfonic acid amide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol. It is used as a pesticide intermediate .

Synthesis Analysis

The synthesis of 2-Chloro-5-methyl-pyridine-3-sulfonic acid amide involves several steps. The starting materials are substituted nicotinamides, which are converted to 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . The 3-aminopyridines are then diazotized and the diazo groups in the obtained diazonium chlorides are substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methyl-pyridine-3-sulfonic acid amide is characterized by the presence of a pyridine ring, a sulfonyl group, and an amide group. The most characteristic fragmentation pattern for N-substituted sulfonyl amides is the dissociation of the S–N bond, where the charge is localized mainly on the amine fragment .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-methyl-pyridine-3-sulfonic acid amide are characterized by high stability, as indicated by the relative intensity of their mass spectral peaks . Acid anhydrides react with amines to form amides .Applications De Recherche Scientifique

Environmentally Friendly Electrolytes

Sulfamic acid, a compound related to sulfonic acid functionalities, is highlighted for its application as an environmentally friendly alternative electrolyte. It's used for industrial acid cleaning and corrosion inhibition on metals and ceramics. Solutions of sulfamic acid serve as safer electrolytes for rust and lime scale removal, presenting a less toxic option compared to traditional hydrochloric and sulfuric acid-based electrolytes. Organic compounds based corrosion inhibitors are used alongside sulfamic acid to prevent metal surface damage, with their effectiveness adhering to the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).

Mutagenicity Reduction

Benzidine analogues, including those with sulfonic acid moieties, have been studied for their mutagenicity. Adding a sulfonic acid group to benzidine reduces its mutagenicity. This characteristic is crucial in designing safer compounds for various applications, demonstrating the importance of sulfonic acid groups in reducing health risks (Chung, Chen, & Claxton, 2006).

Advanced Material Synthesis

Innovative synthesis methods for pharmaceuticals, such as proton pump inhibitors, highlight the role of sulfonic acid derivatives. These methods involve the formation of sulfone N-oxide as an impurity, which is critical in understanding the synthesis process and impurity control in pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Degradation of Pollutants

Polyfluoroalkyl chemicals, containing sulfonic acid derivatives, are explored for their environmental degradation. These chemicals can degrade into perfluoroalkyl carboxylic and sulfonic acids, raising concerns due to their persistence and potential toxic effects. Understanding the degradation pathways of these chemicals is crucial for assessing environmental fate and effects (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSNPCWSHIBMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methylpyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)